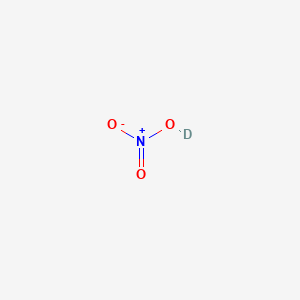

Deuterio nitrate

Beschreibung

Eigenschaften

IUPAC Name |

deuterio nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929164 | |

| Record name | (~2~H)Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13587-52-5 | |

| Record name | Nitric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13587-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H)Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Deuterated Nitric Acid (DNO₃) for Advanced Research

This guide provides an in-depth exploration of the physical and chemical properties of deuterated nitric acid (DNO₃), a critical reagent and solvent in modern chemical research and pharmaceutical development. Designed for scientists and technical professionals, this document moves beyond basic data to explain the causality behind its unique characteristics and applications, ensuring a thorough understanding for practical implementation.

Introduction: The Significance of Isotopic Substitution

Deuterated nitric acid is an isotopologue of nitric acid where the protium atom (¹H) of the hydroxyl group is replaced by a deuterium atom (²H or D). This seemingly minor substitution confers significant changes to the molecule's physical properties due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond, and by extension other bonds involving deuterium such as the oxygen-deuterium (O-D) bond, has a lower zero-point energy than the corresponding C-H or O-H bond.[1] This means more energy is required to cleave a bond to deuterium, leading to slower reaction rates when this bond cleavage is the rate-determining step.[1][2] This principle is the cornerstone of its utility, from mechanistic studies to the strategic development of drugs with enhanced metabolic stability.[2][3][4]

Commercially, deuterated nitric acid is most often supplied as a 65-70% (by weight) solution in heavy water (D₂O) with an isotopic purity exceeding 99 atom % D.[5] This form is convenient for many applications in nuclear magnetic resonance (NMR) spectroscopy and as a reagent in deuterated synthesis.[5]

Core Physical Properties

The substitution of deuterium for protium results in measurable differences in the physical properties of nitric acid. The following table summarizes these key characteristics, with values for standard nitric acid (HNO₃) provided for comparison.

| Property | Deuterated Nitric Acid (DNO₃) | Nitric Acid (HNO₃) | Rationale for Difference |

| Formula | DNO₃ | HNO₃ | Isotopic substitution of H with D. |

| CAS Number | 13587-52-5[5] | 7697-37-2[6] | Unique identifier for the deuterated isotopologue. |

| Molecular Weight | 64.02 g/mol [5] | 63.01 g/mol [6] | Increased mass due to the presence of a neutron in the deuterium nucleus. |

| Appearance | Colorless liquid[7] | Colorless liquid[6] | No change in visible electronic transitions. |

| Density (predicted) | ~1.6 g/cm³[7] | ~1.51 g/cm³ (anhydrous)[6] | Deuterated compounds are typically slightly denser due to the increased mass and shorter, stronger covalent bonds affecting crystal packing and intermolecular forces. |

| Boiling Point | 83.0 ± 9.0 °C (predicted)[7] | 83 °C (anhydrous)[6][8] | Minimal change predicted; intermolecular forces are not drastically altered. |

| Melting Point | Not available | -42 °C (anhydrous)[6][8] | Expected to be slightly different from HNO₃ due to differences in crystal lattice energies. |

| Refractive Index (n20/D) | 1.3959[7] | ~1.397[9] | Slight changes in electronic polarizability due to the isotopic substitution. |

| Acidity (pKa) | pKa is expected to be slightly higher than HNO₃. | ~ -1.5[6][10] | The O-D bond is stronger and less easily broken than the O-H bond, resulting in a slight decrease in acidity.[11] |

Spectroscopic Profile

Spectroscopy is essential for verifying the identity and purity of deuterated nitric acid and for its use in mechanistic studies.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of DNO₃ compared to HNO₃ is the shift of the O-H stretching vibration to a lower frequency.

-

O-H Stretch (in HNO₃): Typically a broad absorption around 3550-3200 cm⁻¹.

-

O-D Stretch (in DNO₃): This bond is stronger and involves a heavier atom, causing the stretching vibration to shift to a lower wavenumber, predicted to be in the region of ~2600-2400 cm⁻¹. This shift is a definitive indicator of successful deuteration.

-

N-O Vibrations: The N-O stretching and bending modes are less affected but may show minor shifts. The degenerate N-O stretching vibration (ν₃) in the nitrate ion (NO₃⁻) is a strong band observed in the 1380-1350 cm⁻¹ region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary application area for deuterated compounds.

-

²H (Deuterium) NMR: Deuterated nitric acid will exhibit a characteristic signal in the ²H NMR spectrum.[13] The chemical shift range in ²H NMR is similar to that of ¹H NMR.[13][14] Therefore, the DNO₃ signal is expected in the acidic region of the spectrum. Acquiring ²H NMR spectra requires specific instrument setup, often using a non-deuterated solvent and running the experiment unlocked.[15][16] The natural abundance ²H signal of the solvent can be used for chemical shift referencing.[14][16]

-

Use in ¹H NMR: DNO₃ in D₂O is used as a solvent for samples that require an acidic, protic environment but where the overwhelming signal from a standard protic acid would obscure the analyte signals. The residual proton signal from the solvent (e.g., HDO) will be present but is often a single, easily identifiable peak.

Experimental Protocols and Handling

Conceptual Synthesis

Understanding the synthesis of DNO₃ provides insight into its purity and handling. The most direct method is the hydrolysis of dinitrogen pentoxide (N₂O₅), the anhydride of nitric acid, with heavy water (D₂O).[17]

Reaction: N₂O₅ + D₂O → 2 DNO₃

Dinitrogen pentoxide itself can be synthesized via several routes, including the oxidation of nitrogen dioxide (NO₂) with ozone (O₃).[17][18] The resulting N₂O₅ is a white solid that can be sublimed and reacted with D₂O under controlled, anhydrous conditions to produce high-purity deuterated nitric acid.

Diagram: Conceptual Synthesis Workflow

Caption: Workflow for the synthesis of DNO₃ from N₂O₅ and D₂O.

Safe Handling and Storage

Deuterated nitric acid shares the same significant hazards as its non-deuterated counterpart. It is a strong oxidizer and is extremely corrosive.

-

Personal Protective Equipment (PPE): Always handle DNO₃ inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (Viton® is often recommended over nitrile for concentrated acid), safety goggles, a face shield, and a lab coat.

-

Material Compatibility: Store in original, tightly sealed containers, typically glass or specialized plastics like PTFE. Avoid contact with metals, bases, organic materials, alcohols, and reducing agents to prevent violent reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area designated for corrosive acids. Keep away from combustible materials and direct sunlight.

-

Spill Response: Neutralize small spills with a suitable agent like sodium carbonate or a commercial acid spill kit. For large spills, evacuate the area and follow institutional emergency procedures.

Applications in Drug Development and Research

The primary utility of deuterated compounds in pharmaceutical science is to leverage the kinetic isotope effect to improve a drug's metabolic profile.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as a rate-limiting step.[2] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of this enzymatic cleavage can be significantly reduced.[1][3]

Potential Benefits:

-

Increased Half-Life: A slower rate of metabolism can lead to a longer drug half-life, potentially reducing dosing frequency.

-

Reduced Toxic Metabolites: If a toxic metabolite is formed via C-H bond cleavage, deuteration can decrease its production.

-

Improved Bioavailability: Slowing first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

This strategy has moved from a theoretical concept to a proven drug development approach, with FDA-approved deuterated drugs like deutetrabenazine demonstrating its clinical viability.[4]

Diagram: The Kinetic Isotope Effect in Metabolism

Caption: Deuteration slows metabolism by increasing the bond cleavage energy.

Conclusion

Deuterated nitric acid is more than a simple isotopic solvent; it is a specialized tool that enables advanced research. Its distinct physical properties, rooted in the mass difference between hydrogen and deuterium, provide researchers with a means to probe reaction mechanisms and strategically design molecules with enhanced properties. A thorough understanding of its characteristics, from its spectroscopic signature to its safe handling, is paramount for its effective and safe utilization in the laboratory.

References

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 239–253. [Link]

-

The kinetic isotope effect in the search for deuterated drugs. (n.d.). PubMed. [Link]

-

Deuterated drug. (2023, December 26). In Wikipedia. [Link]

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]

-

Do deuterated compounds have a different pKa? (2020, January 21). ResearchGate. [Link]

-

NITRIC ACID-D. (n.d.). Chemical Synthesis and Laboratory Research. [Link]

-

The Vibrational Spectra of Methyl and Methyl-d3 Nitrite. (n.d.). Defense Technical Information Center. [Link]

-

Kawaguchi, K. (2014). Vibrational assignment and vibronic interaction for NO3 in the ground electronic state. The Journal of Chemical Physics, 140(20), 204306. [Link]

-

Nitric acid. (n.d.). CAS Common Chemistry. [Link]

-

Dawber, J. G., & Wyatt, P. A. H. (1958). The vapour pressures of nitric acid solutions. Part III. The deuterium oxide–dinitrogen pentoxide system. Journal of the Chemical Society (Resumed), 3636. [Link]

-

pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. (n.d.). OWL. [Link]

-

Nitric acid. (2023, December 26). In Wikipedia. [Link]

-

Synthetic Studies of Dinitrogen Pentoxide (N2O5). (2025, January 15). Defense Technical Information Center. [Link]

-

Asmis, K. R., Neumark, D. M., Santambrogio, G., Wöste, L., & Brümmer, M. (2009). Infrared Spectroscopy of the Microhydrated Nitrate Ions NO3-(H2O)1-6. Journal of Physical Chemistry A, 113(26), 7384–7392. [Link]

-

Acquiring 2H NMR Spectra. (2021, August 16). University of Wisconsin-Madison. [Link]

-

Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. (2016, July 29). University of Illinois Urbana-Champaign. [Link]

-

Deuterium (2H) measurements on a Spinsolve benchtop NMR system. (2021, July 7). Magritek. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University. [Link]

-

Measuring 2H NMR Spectra. (2008, February 28). University of Ottawa NMR Facility Blog. [Link]

-

McConnell, R., Godwin, W., Stanley, B., & Green, M. S. (2001). Acidity Studies of Deuterated Acids and Bases Commonly Used as Buffers in NMR Studies. Journal of the Arkansas Academy of Science, 55, 135-139. [Link]

-

Harrar, J. E., Quong, R., Rigdon, L. P., & McGuire, R. R. (2000). Large-scale production of anhydrous nitric acid and nitric acid solutions of dinitrogen pentoxide (U.S. Patent No. 6,200,456). U.S. Patent and Trademark Office. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Palacký University Olomouc. [Link]

-

Trofimova, J., Spieß, G., & Klapötke, T. M. (n.d.). Syntheses & Raman spectra of dinitrogen pentoxide, N2O5. Internet Journal of Vibrational Spectroscopy. [Link]

-

Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison. [Link]

-

Fersht, A. R. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Scientific Reports, 11(1), 15251. [Link]

Sources

- 1. Portico [access.portico.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. isotope.com [isotope.com]

- 6. Nitric acid - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Nitric acid | 7697-37-2 [amp.chemicalbook.com]

- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 11. researchgate.net [researchgate.net]

- 12. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 13. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 14. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 15. cdn.dal.ca [cdn.dal.ca]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. Syntheses & Raman spectra of dinitrogen pentoxide, N2O5 | The Infrared and Raman Discussion Group [irdg.org]

- 18. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of High-Purity Deuterated Nitric Acid (DNO₃)

Abstract

Deuterated nitric acid (DNO₃), a vital compound in isotopic labeling, nuclear magnetic resonance (NMR) spectroscopy, and as a specialized nitrating agent in synthetic chemistry, demands high isotopic and chemical purity for its effective application. This technical guide provides an in-depth exploration of the primary methodologies for the synthesis of high-purity DNO₃. Addressing researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles and experimental rationale. We will detail two principal synthesis routes: the direct reaction of dinitrogen pentoxide (N₂O₅) with heavy water (D₂O) and the isotopic exchange between nitric acid (HNO₃) and D₂O. Each method is presented with a comprehensive, step-by-step protocol, a discussion of purification strategies, and an analysis of its advantages and limitations. Furthermore, this guide outlines essential safety protocols for handling the hazardous precursors and products involved, and discusses analytical techniques for the rigorous determination of the final product's purity.

Introduction: The Significance of High-Purity DNO₃

Deuterated nitric acid, where the protium atom of the hydroxyl group is replaced by a deuterium atom, possesses unique physicochemical properties that make it an invaluable tool in various scientific disciplines. In organic synthesis, the use of DNO₃ can lead to the formation of deuterated nitrated compounds, which serve as internal standards in mass spectrometry or as probes to elucidate reaction mechanisms. The distinct nuclear magnetic resonance properties of deuterium make DNO₃ a useful solvent and reagent in NMR spectroscopy, aiding in the structural elucidation of complex molecules.

The efficacy of DNO₃ in these applications is contingent upon its purity. Chemical impurities can lead to unwanted side reactions and interfere with analytical measurements. More critically, isotopic impurity, specifically the presence of residual protium (in the form of HNO₃ or H₂O), can diminish the desired isotopic labeling effect and complicate the interpretation of spectroscopic data. Therefore, the synthesis of DNO₃ with high isotopic enrichment (>99 atom % D) and minimal chemical contamination is of paramount importance.

Synthesis Methodologies for High-Purity DNO₃

Two primary strategies have been established for the synthesis of high-purity deuterated nitric acid. The choice between these methods often depends on the availability of starting materials, the desired scale of production, and the required final purity.

Method 1: Direct Reaction of Dinitrogen Pentoxide (N₂O₅) with Heavy Water (D₂O)

This method is arguably the most direct route to high-purity DNO₃ as it avoids the introduction of protium, provided the starting materials are of high isotopic and chemical purity. The underlying principle is the straightforward acid anhydride reaction:

N₂O₅ + D₂O → 2 DNO₃

The successful execution of this synthesis hinges on the preparation of pure, anhydrous dinitrogen pentoxide.

Dinitrogen pentoxide is a powerful nitrating agent and a strong oxidizer. It is typically prepared by the dehydration of nitric acid with a potent dehydrating agent, most commonly phosphorus pentoxide (P₄O₁₀), or through the oxidation of nitrogen dioxide with ozone. For the purpose of DNO₃ synthesis, the ozonolysis of nitrogen dioxide is a preferred method as it can yield a product free of protic impurities.

Experimental Protocol: Synthesis of N₂O₅ via Ozonolysis

-

Apparatus Setup: A stream of nitrogen dioxide (NO₂) is passed through a cooled gas-flow reactor. An ozone-oxygen mixture, generated by an ozone generator, is introduced concurrently. The reaction vessel should be cooled to between -78°C (dry ice/acetone bath) and 0°C to facilitate the condensation of the N₂O₅ product, which is a white solid.

-

Reaction Execution: The flow rates of NO₂ and the O₃/O₂ mixture are carefully controlled to ensure complete reaction of the NO₂. The disappearance of the brown color of NO₂ gas serves as a visual indicator of reaction completion.

-

Product Collection: The solid N₂O₅ is collected in the cooled trap. It is crucial to maintain anhydrous conditions throughout the process to prevent the premature formation of nitric acid. The collected N₂O₅ should be stored at low temperatures (≤ 0°C) under an inert atmosphere (e.g., argon or dry nitrogen) due to its thermal instability.[1]

Experimental Protocol: Synthesis and Purification of DNO₃

-

Reaction Setup: A reaction flask, equipped with a magnetic stirrer and an addition funnel, is cooled in an ice bath (0°C). A known quantity of high-purity heavy water (D₂O, ≥99.8 atom % D) is placed in the flask.

-

Addition of N₂O₅: The freshly prepared, cold N₂O₅ is added portion-wise to the stirred D₂O. The addition should be slow and controlled to manage the exothermic nature of the reaction. The molar ratio of D₂O to N₂O₅ should be slightly in excess of the stoichiometric requirement to ensure complete conversion of the anhydride.

-

Reaction Completion: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

-

Purification by Fractional Distillation: The resulting crude DNO₃ solution will contain unreacted D₂O and potentially dissolved nitrogen oxides. Purification is achieved through fractional distillation under reduced pressure.[2][3][4][5][6] This technique is crucial as it allows for the distillation of DNO₃ at a lower temperature, minimizing thermal decomposition.

-

The distillation apparatus should be thoroughly dried and operated under a dry, inert atmosphere.

-

The initial fraction, primarily consisting of excess D₂O, is collected and can be recycled.

-

The main fraction, containing high-purity DNO₃, is then collected. The boiling point should be carefully monitored to ensure the purity of the collected fraction.

-

-

Final Product Handling and Storage: The purified DNO₃ is a colorless to pale yellow liquid. It should be stored in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area, away from incompatible materials.

Workflow for DNO₃ Synthesis via the N₂O₅ Route

Caption: Workflow for the synthesis of high-purity DNO₃ via the dinitrogen pentoxide route.

Method 2: Isotopic Exchange between Nitric Acid (HNO₃) and Heavy Water (D₂O)

This method leverages the dynamic equilibrium of proton-deuteron exchange between nitric acid and heavy water:

HNO₃ + D₂O ⇌ DNO₃ + HDO

To achieve a high isotopic enrichment of DNO₃, the equilibrium must be shifted to the right. This is typically accomplished by using a large excess of D₂O and/or by removing the HDO byproduct.

Experimental Protocol: Synthesis of DNO₃ via Isotopic Exchange

-

Reaction Setup: A mixture of concentrated nitric acid (e.g., 68% HNO₃ in H₂O) and a significant molar excess of high-purity D₂O (e.g., a 10:1 molar ratio of D₂O to HNO₃) is placed in a round-bottom flask equipped for distillation.

-

Equilibration and Distillation: The mixture is heated to allow for isotopic exchange to occur. A fractional distillation column is used to selectively remove the lower-boiling components. Initially, a mixture of H₂O, HDO, and some D₂O will distill.

-

Iterative Process: To drive the equilibrium towards DNO₃, the process can be performed iteratively. After the initial distillation, more D₂O can be added to the remaining DNO₃-rich mixture, and the distillation process is repeated. This multi-step approach progressively increases the isotopic enrichment of the final product.

-

Final Purification: Once a satisfactory level of deuteration is achieved in the distillation pot, a final fractional distillation under reduced pressure is performed to isolate the high-purity DNO₃.

Logical Relationship in Isotopic Exchange Synthesis

Caption: Logical flow of the isotopic exchange method for DNO₃ synthesis.

Comparative Analysis of Synthesis Methods

| Feature | Method 1: N₂O₅ + D₂O | Method 2: Isotopic Exchange |

| Principle | Direct acid anhydride reaction | Reversible isotopic exchange |

| Precursors | N₂O₅, D₂O | HNO₃, D₂O |

| Isotopic Purity | Potentially very high (>99.5 atom % D), limited by D₂O purity | High, but may require multiple stages to reach >99 atom % D |

| Chemical Purity | High, dependent on N₂O₅ purity | May contain residual HNO₃ and HDO if not thoroughly purified |

| Yield | Generally high | Can be lower due to the need for multiple exchange/distillation cycles |

| Complexity | More complex due to the need to synthesize and handle unstable N₂O₅ | Simpler in principle, but can be tedious in practice |

| Cost | Can be higher due to the synthesis of N₂O₅ | Potentially lower if large quantities of D₂O are recyclable |

| Safety | High, due to the handling of highly reactive and potentially explosive N₂O₅ | Moderate, standard hazards associated with concentrated nitric acid |

Purity Analysis of DNO₃

The determination of both chemical and isotopic purity is crucial. A combination of analytical techniques is recommended for a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for determining isotopic purity.

-

¹H NMR: In a deuterated solvent, the presence of any residual HNO₃ will give a characteristic proton signal. By integrating this signal against a known internal standard, the amount of protonated impurity can be quantified. The isotopic purity (atom % D) can then be calculated.[7][8][9][10]

-

²H (Deuterium) NMR: This technique can confirm the presence of the deuterium in the DNO₃ molecule.

-

¹⁴N or ¹⁵N NMR: Can provide information about the nitrogen environment and confirm the nitrate structure.

Experimental Protocol: Quantitative ¹H NMR for Isotopic Purity

-

Sample Preparation: A precisely weighed sample of the synthesized DNO₃ is dissolved in a suitable deuterated solvent (e.g., acetonitrile-d₃) containing a known amount of an internal standard (e.g., dimethyl sulfone).

-

Data Acquisition: The ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

-

Data Analysis: The integral of the residual -OH proton signal from any contaminating HNO₃ is compared to the integral of a known signal from the internal standard. This allows for the calculation of the molar quantity of the protonated species.

-

Purity Calculation: The atom % D is calculated as: Atom % D = [1 - (moles of HNO₃ / total moles of nitric acid)] * 100

Raman Spectroscopy

Raman spectroscopy is an excellent tool for monitoring the synthesis process in real-time and for characterizing the final product.[11][12][13][14][15] The vibrational modes of DNO₃ are distinct from those of HNO₃, allowing for their differentiation. For instance, the O-H stretching vibration in HNO₃ will be replaced by a lower frequency O-D stretch in DNO₃, providing a clear spectral signature for the deuterated species. This technique can be used to follow the disappearance of the HNO₃ signal and the appearance of the DNO₃ signal during isotopic exchange.

Titration

Standard acid-base titration with a standardized solution of sodium hydroxide can be used to determine the total acid concentration (DNO₃ + HNO₃) and thus the chemical purity with respect to non-acidic impurities.

Safety Protocols

The synthesis of DNO₃ involves the handling of highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful oxidizing agent and can be explosive, especially in the presence of organic materials.[1] It should be handled in small quantities, at low temperatures, and behind a blast shield. All equipment must be scrupulously clean and dry.

-

Nitric Acid (HNO₃ and DNO₃): Both are highly corrosive and strong oxidizing agents.[16][17][18][19] They can cause severe burns upon contact with skin and eyes. Inhalation of vapors can cause respiratory damage. All handling must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (Viton® or butyl rubber are recommended over nitrile for concentrated nitric acid), safety goggles, a face shield, and a lab coat, must be worn at all times.[16]

-

Spill and Emergency Procedures: An appropriate spill kit for corrosive and oxidizing materials should be readily available. All personnel should be familiar with emergency procedures, including the location and use of safety showers and eyewash stations.

Conclusion

The synthesis of high-purity deuterated nitric acid is a challenging yet achievable endeavor for the well-equipped and knowledgeable researcher. The direct reaction of dinitrogen pentoxide with heavy water offers a pathway to the highest isotopic purities, though it requires the careful synthesis and handling of the unstable N₂O₅ intermediate. The isotopic exchange method is conceptually simpler but may necessitate multiple stages to achieve the desired level of deuteration. The choice of method will ultimately be guided by the specific requirements of the application and the resources available. Rigorous purification, primarily through fractional distillation under reduced pressure, and comprehensive purity analysis using techniques such as NMR and Raman spectroscopy are critical to ensuring the quality of the final product. Above all, a commitment to stringent safety protocols is essential when working with these powerful and hazardous chemical entities.

References

-

Standard Operating Procedure for Nitric Acid. (2012). University of California, Merced - Environmental Health & Safety. Available at: [Link]

-

Nitric Acid Safety. (n.d.). University of Washington - Environmental Health & Safety. Available at: [Link]

-

Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024). The Safety Master. Available at: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2017). Analytical Methods, 9(1), 85-92. Available at: [Link]

- Axente, D. (1996). Nitrogen isotope exchange between nitric oxide and nitric acid. Journal of Radioanalytical and Nuclear Chemistry, 207(2), 263-272.

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). Magnetochemistry, 7(1), 15. Available at: [Link]

-

Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

-

Quantitative analysis by NMR. (n.d.). Labtoo. Available at: [Link]

-

Raman spectra of NO NO 3 in the ranges a 60-900 cm 1 and b 1000-2300 cm... (n.d.). ResearchGate. Available at: [Link]

-

Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. (2016). Analytica Chimica Acta, 927, 89-98. Available at: [Link]

-

Purification by fractional distillation. (n.d.). ChemBAM. Available at: [Link]

- Raman Spectroscopy for Nitrate Detection in Water: A Review of the Current State of Art. (2021). Applied Sciences, 11(15), 6885.

-

Everything about Distillation Under Reduced Pressure. (n.d.). Unacademy. Available at: [Link]

-

Raman Spectroscopy in Bioprocessing: Spectroscopic Methods of Analysis. (2021). PROAnalytics. Available at: [Link]

-

Why Is Raman Spectroscopy Important?. (2025). Chemistry For Everyone. YouTube. Available at: [Link]

-

Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

-

Raman Process. (n.d.). Bruker. Available at: [Link]

-

Fractional distillation. (n.d.). Wikipedia. Available at: [Link]

-

Making Concentrated (68%) Nitric Acid. (2016). NileRed. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Purification [chem.rochester.edu]

- 3. chembam.com [chembam.com]

- 4. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 5. Purification [chem.rochester.edu]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. labtoo.com [labtoo.com]

- 10. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Raman Spectroscopy in Bioprocessing: Spectroscopic Methods of Analysis [pro-analytics.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Raman Process | Bruker [bruker.com]

- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 17. ehs.washington.edu [ehs.washington.edu]

- 18. labproinc.com [labproinc.com]

- 19. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

A Technical Guide to 99 Atom % D Nitric Acid-D: From Commercial Availability to Advanced Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 99 atom % D nitric acid-d (DNO₃), a deuterated reagent of significant interest in modern pharmaceutical research and development. From its commercial availability and synthesis to its nuanced applications and rigorous quality control, this document serves as a comprehensive resource for professionals leveraging stable isotope-labeled compounds.

Commercial Availability and Specifications

Highly enriched nitric acid-d is commercially available from several specialized chemical suppliers. It is typically offered as a 65-70% (w/w) solution in deuterium oxide (D₂O) with a guaranteed isotopic purity of 99 atom % D.[1][2] Researchers procuring this reagent should expect to receive a product with the specifications outlined in Table 1.

Table 1: Typical Commercial Specifications for 99 atom % D Nitric Acid-D

| Parameter | Specification | Source(s) |

| Chemical Formula | DNO₃ | [1] |

| Isotopic Purity | ≥ 99 atom % D | [1][2] |

| Concentration | 65-70 wt. % in D₂O | [1] |

| Molecular Weight | ~64.02 g/mol | [1] |

| CAS Number | 13587-52-5 | [1] |

| Appearance | Colorless to light yellow liquid | General Knowledge |

| Primary Application | NMR Solvents, Chemical Synthesis | [1] |

It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each specific lot to confirm the isotopic purity and concentration, as these parameters are critical for the success of subsequent experimental work.

Synthesis and Isotopic Enrichment

While specific manufacturing processes are often proprietary, the synthesis of 99 atom % D nitric acid-d is conceptually based on the established industrial methods for nitric acid production, such as the Ostwald process, but with the critical substitution of deuterated starting materials. The Ostwald process involves the catalytic oxidation of ammonia and subsequent absorption of nitrogen dioxide in water.[3][4] To achieve a high level of deuterium incorporation, highly enriched deuterium oxide (D₂O) is used in the absorption stage.

Caption: Conceptual workflow for the synthesis of nitric acid-d.

Further isotopic enrichment can be achieved through methods such as the distillation of an azeotropic mixture of nitric acid and water (or in this case, D₂O), which facilitates a counter-current liquid-vapor extraction. This process leverages the slight differences in volatility between the protiated and deuterated forms of nitric acid to concentrate the deuterium-enriched species.

The Scientific Rationale for Using 99 atom % D Nitric Acid-D in Drug Development

The utility of deuterated compounds, including DNO₃, in pharmaceutical research is primarily rooted in the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This fundamental principle has profound implications for drug development:

-

Enhanced Metabolic Stability: Many drug molecules are metabolized by cytochrome P450 enzymes, a process that often involves the cleavage of C-H bonds. By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites, the rate of metabolism can be slowed. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure.

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic or reactive metabolite, deuterating the site of metabolism can reduce its production, thereby improving the drug's safety profile.

-

Elucidation of Reaction Mechanisms: DNO₃ can be used as a deuterating agent in organic synthesis to introduce deuterium into a molecule. The position and extent of deuterium incorporation can provide valuable insights into reaction mechanisms.

-

Internal Standards for Bioanalysis: Deuterated versions of a drug are ideal internal standards for quantitative bioanalysis using mass spectrometry. They have nearly identical chemical and physical properties to the unlabeled drug, but their different mass allows for their distinct detection.

Caption: The impact of the Kinetic Isotope Effect on drug metabolism.

Experimental Protocols: Quality Control and Application

The trustworthiness of any study using deuterated compounds hinges on the accurate determination of isotopic purity. Furthermore, the successful application of DNO₃ requires carefully designed experimental protocols.

Quality Control: Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of 99 atom % D nitric acid-d are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a self-validating system by using high-resolution instrumentation to differentiate between isotopologues and by correcting for the natural abundance of isotopes.

-

Sample Preparation:

-

Prepare a dilute solution of the nitric acid-d sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water. The high concentration of the commercial product necessitates significant dilution.

-

Use ultra-pure solvents to minimize background noise and potential contamination.[4]

-

-

Instrumentation and Acquisition:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source in negative ion mode.[4] High resolution is critical to distinguish between the masses of the deuterated and any residual protiated species.

-

Calibrate the instrument prior to analysis to ensure high mass accuracy.[4]

-

Acquire data in full scan mode over a mass range that includes the expected m/z values for the nitrate anion ([NO₃]⁻) and its isotopologues. For DNO₃, the primary ion of interest will be from the nitrate portion, which does not contain deuterium. Therefore, to assess the deuteration of the nitric acid molecule, analysis is often performed on a derivative or by observing the molecular ion in the gas phase under specific conditions, though this is less common. A more practical approach for nitric acid is to analyze the solvent, D₂O, to confirm its isotopic purity, as the nitric acid is in a solution of D₂O.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected masses of the different isotopologues.

-

Calculate the relative abundance of each isotopologue by integrating the corresponding peaks.

-

Correct the observed abundances for the natural isotopic abundance of ¹³C, ¹⁵N, and ¹⁷O/¹⁸O to accurately determine the deuterium enrichment.[5]

-

The isotopic purity is expressed as the percentage of the desired deuterated species relative to the sum of all isotopologues.

-

Protocol 2: Isotopic Purity Assessment by ¹H and ²H NMR Spectroscopy

NMR provides a quantitative measure of the deuterium incorporation at the proton position of nitric acid.

-

Sample Preparation:

-

Due to the highly corrosive nature of nitric acid, a standard glass NMR tube may not be suitable. Use a specialized tube, such as one with a PTFE liner or a sealed capillary insert.

-

For ¹H NMR, a small, accurately measured amount of the nitric acid-d solution can be analyzed directly or diluted in a deuterated solvent that is immiscible and does not exchange protons, if such a system is compatible. However, for a solution in D₂O, the residual HDO peak will be present.

-

For ²H NMR, the sample can be analyzed directly.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

To quantify the residual protons, ensure a sufficient relaxation delay (D1) of at least 5 times the T1 of the proton of interest to allow for full signal recovery.

-

Acquire a ²H NMR spectrum to directly observe the deuterium signal.

-

-

Data Analysis:

-

In the ¹H spectrum, integrate the residual proton signal of the nitric acid and compare it to an internal standard of known concentration if one can be used.

-

In the ²H spectrum, the presence of a strong signal corresponding to the deuterium in DNO₃ confirms its identity. The integral of this signal relative to a known standard can be used for quantification.

-

The isotopic purity is calculated from the relative integrals of the ¹H and ²H signals.

-

Application: Use of DNO₃ in Aromatic Nitration for the Synthesis of a Deuterated Standard

This protocol describes a general procedure for the nitration of an aromatic compound using DNO₃, which can be adapted for the synthesis of deuterated internal standards for mass spectrometry.

Objective: To synthesize a deuterated nitrated aromatic compound for use as an internal standard.

Causality in Experimental Choices:

-

Co-reagent: Sulfuric acid (H₂SO₄) is typically used as a catalyst in nitration reactions. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The choice of standard H₂SO₄ versus deuterated sulfuric acid (D₂SO₄) will influence the deuterium content of the reaction medium and potential for H/D exchange. For simple nitration, H₂SO₄ is often sufficient.

-

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration (di- or tri-nitration) and the formation of undesired byproducts.

-

Stoichiometry: The molar ratio of nitric acid to the aromatic substrate is controlled to favor mono-nitration. A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material.

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 1.2 equivalents) to 0 °C in an ice bath.

-

-

Formation of the Nitrating Mixture:

-

Slowly add 99 atom % D nitric acid-d (1.1 equivalents) to the cold sulfuric acid with continuous stirring. The addition should be dropwise to control the exotherm. This mixture contains the nitronium ion.

-

-

Nitration:

-

Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of a suitable solvent (if necessary) and cool it to 0 °C.

-

Slowly add the cold nitrating mixture to the solution of the aromatic compound. Maintain the reaction temperature below 10 °C throughout the addition.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the nitrated product.

-

-

Purification and Characterization:

-

Collect the solid product by filtration and wash it with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure deuterated nitrated compound.

-

Confirm the structure and determine the isotopic purity of the final product using HRMS and NMR spectroscopy as described in the quality control protocols.

-

Caption: A step-by-step workflow for the synthesis of a deuterated standard.

Safety and Handling

Nitric acid-d, like its non-deuterated counterpart, is a strong oxidizing agent and is highly corrosive. It can cause severe burns to the skin and eyes and is toxic upon inhalation. All work with this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Conclusion

The commercial availability of 99 atom % D nitric acid-d provides researchers and drug development professionals with a valuable tool for leveraging the kinetic isotope effect and for the synthesis of high-purity deuterated internal standards. A thorough understanding of its properties, the rationale for its use, and detailed, self-validating protocols for its quality control and application are essential for its effective and safe implementation in the laboratory. By adhering to rigorous scientific principles and safety precautions, the use of nitric acid-d can significantly contribute to the advancement of pharmaceutical research.

References

-

Wikipedia. Ostwald process. [Link]

-

ResolveMass Laboratories Inc. (2025-09-29). Isotopic Purity Using LC-MS. [Link]

-

UniSysCat. (2021-03-15). New deuteration protocol for preparing NMR solvents. [Link]

-

Organomation. (2024-03-22). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Weizmann Institute of Science Chemical Research Support. Sample Preparation & NMR Tubes. [Link]

-

ChemRxiv. (2023-01-31). Deuteration and Tritiation of Pharmaceuticals by Non-Directed Pd-Catalyzed C–H Activation in D2O. [Link]

-

National Institutes of Health. (2022-04-14). Remote Site‐Selective Radical C(sp3)−H Monodeuteration of Amides using D2O. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResearchGate. (2021-08-01). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

-

ResearchGate. (2023-08-01). Enhancing Activation of D 2 O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. [Link]

-

Royal Society of Chemistry. (2008-11-14). Isotope ratio mass spectrometry. [Link]

-

National Institutes of Health. (2022-08-01). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. [Link]

-

Organic Syntheses. 2-NITRO-p-CYMENE. [Link]

- Google Patents.

-

Organic Syntheses. m-NITROACETOPHENONE. [Link]

-

Scribd. Organic Chemistry Nitration Lab. [Link]

Sources

An In-depth Technical Guide to the Isotopic Purity Analysis of Deuterated Nitric Acid

Foreword: The Criticality of Isotopic Purity in Deuterated Compounds

In the realms of pharmaceutical development, metabolic research, and advanced materials science, the substitution of hydrogen with its heavier, stable isotope, deuterium, is a cornerstone technique. This process, known as deuteration, can significantly alter a molecule's metabolic profile, often leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy in drug candidates. Deuterated compounds, including deuterated nitric acid (DNO₃), also serve as indispensable internal standards in quantitative bioanalysis and as reagents in the synthesis of complex labeled molecules.

This guide provides a comprehensive, field-proven overview of the primary analytical techniques for determining the isotopic purity of deuterated nitric acid. It is designed for researchers, scientists, and drug development professionals who require not just a methodology, but a deep, causal understanding of why specific analytical choices are made and how to ensure the resulting data is both accurate and trustworthy.

Foundational Concepts: Distinguishing Isotopic Enrichment from Species Abundance

Before delving into analytical techniques, it is critical to establish a precise vocabulary. The terms "isotopic enrichment" and "species abundance" are often used interchangeably, but they describe different, albeit related, concepts.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For DNO₃, it represents the probability of finding a deuterium atom versus a hydrogen atom at the acid proton position.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition. For a sample of DNO₃, this would be the percentage of molecules that are actually DNO₃ versus the residual HNO₃.

It is practically impossible to synthesize a compound with 100% isotopic purity. A batch of deuterated nitric acid with 99% isotopic enrichment will contain 99% DNO₃ molecules (the desired species) and 1% HNO₃ molecules (the residual protic isotopologue). Understanding this distinction is fundamental to correctly interpreting analytical data.

| Term | Definition | Example for a DNO₃ Sample |

| Isotopic Purity | A general term for the degree of deuteration, often expressed as atom percent deuterium. | A sample specified as "99 atom % D". |

| Isotopic Enrichment | The percentage of deuterium at a specific labeled site. | The acid proton site has a 99% probability of being deuterium. |

| Species Abundance | The percentage of molecules with a specific isotopic composition. | The sample contains 99% DNO₃ molecules and 1% HNO₃ molecules. |

| Isotopologue | Molecules that are chemically identical but differ in their isotopic composition. | DNO₃ and HNO₃ are isotopologues of each other. |

| Table 1: Key Definitions in Isotopic Analysis. |

Core Analytical Methodologies

The determination of isotopic purity for a small, labile molecule like deuterated nitric acid relies on techniques that can precisely differentiate between isotopes. The two most powerful and widely accepted methods are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HR-MS). Fourier-Transform Infrared (FTIR) Spectroscopy serves as a valuable complementary technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining both the position of deuterium incorporation and the isotopic purity. It is a non-destructive technique that relies on the distinct magnetic properties of hydrogen (¹H) and deuterium (²H) nuclei.

Causality Behind the Method: The core principle is that ¹H and ²H nuclei resonate at different frequencies in a magnetic field. By acquiring separate ¹H and ²H NMR spectra, or by observing the effects of deuterium on a ¹H spectrum, we can quantify the relative amounts of each isotope. For DNO₃, the analysis is straightforward as there is only one exchangeable proton.

Experimental Protocol: Quantitative ¹H NMR

-

Sample Preparation (The Critical Step):

-

Accurately weigh a known amount of the deuterated nitric acid sample.

-

Dissolve the sample in a deuterated solvent that does not contain exchangeable protons and is chemically compatible (e.g., acetonitrile-d₃, chloroform-d). Crucially, avoid using D₂O or other protic solvents , as this will cause H/D exchange and invalidate the measurement.

-

Add a precisely weighed amount of an internal standard with a known concentration and a non-exchangeable proton signal that is well-resolved from any other signals in the spectrum. 1,3,5-trichlorobenzene is a suitable choice for many organic solvents.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and sensitivity.

-

Ensure the instrument is well-shimmed to achieve optimal line shape and resolution.

-

Set the pulse angle to 90° and, most importantly, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest (both the residual HNO₃ proton and the internal standard). This is essential for accurate quantification , as it allows for complete relaxation of the nuclei between scans, ensuring the signal intensity is directly proportional to the number of nuclei.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the signal from the residual HNO₃.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Carefully integrate the area of the residual HNO₃ signal (A_HNO₃) and the signal from the internal standard (A_std).

-

Calculate the molar amount of residual HNO₃ using the known amount of the internal standard.

-

Calculate the initial molar amount of the total nitric acid sample (DNO₃ + HNO₃) from its weight and molecular weight.

-

The isotopic purity (Atom % D) is then calculated as: Atom % D = [(Total Moles - Moles of HNO₃) / Total Moles] * 100

-

Trustworthiness: This protocol is self-validating. The use of a calibrated internal standard provides a direct, traceable quantification. The strict adherence to acquisition parameters (e.g., relaxation delay) ensures the integrity of the integration and the final quantitative result.

Figure 1: Workflow for Isotopic Purity Determination by Quantitative ¹H NMR.

High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic analysis, high-resolution instrumentation (e.g., Time-of-Flight (TOF) or Orbitrap) is essential.

Causality Behind the Method: The technique directly measures the mass difference between the isotopologues DNO₃ and HNO₃. The mass of deuterium (2.01410 u) is slightly more than double the mass of protium (1.00782 u). This mass difference, while small, is easily resolved by HR-MS. By measuring the relative intensities of the ion signals corresponding to the deuterated and non-deuterated species, the isotopic purity can be determined. This method is exceptionally powerful due to its speed, high sensitivity, and extremely low sample consumption.

Experimental Protocol: Direct Infusion ESI-HRMS

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated nitric acid sample (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The solvent choice is critical to ensure good spray stability in the ESI source.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (resolving power > 10,000) equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in negative ion mode to detect the deprotonated nitrate ion ([NO₃]⁻). This is a crucial choice as analyzing the intact acid in positive mode is difficult.

-

Calibrate the mass spectrometer immediately before the analysis using a known calibration standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) to achieve a stable signal.

-

Acquire the mass spectrum over a narrow mass range that includes the m/z values for [¹⁴N¹⁶O₃]⁻ (m/z ~61.98) from the residual HNO₃ and the corresponding ions from DNO₃. Note that in negative ion mode, the proton/deuteron is lost, so the primary ions detected will be from the nitrate anion. The isotopic purity of the starting material is inferred from the purity of the final product after synthesis. To directly measure the D/H ratio, positive ion mode looking for protonated/deuteronated molecular clusters may be required, though this is often more complex. A more practical approach for nitric acid is to analyze the relative abundance of the starting materials or a derivative.

-

For the purpose of this guide, we will assume a method that can distinguish the original acid forms, for example, by detecting molecular clusters in the gas phase. We would look for the protonated molecule [HNO₃+H]⁺ and the deuterated analogue [DNO₃+H]⁺.

-

-

Data Processing and Analysis:

-

From the high-resolution mass spectrum, extract the ion signals for the non-deuterated species (e.g., corresponding to HNO₃) and the deuterated species (e.g., corresponding to DNO₃).

-

Measure the integrated peak areas or intensities for each isotopologue.

-

Crucial Correction: The raw intensities must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) that also contribute to M+1, M+2, etc., peaks. Most modern HR-MS software packages have algorithms to perform this deconvolution and calculate the true isotopic enrichment.

-

The isotopic purity (Atom % D) is calculated as: Atom % D = [Corrected Intensity of Deuterated Species / (Corrected Intensity of Deuterated Species + Corrected Intensity of Non-Deuterated Species)] * 100

-

Trustworthiness: The method's validity rests on the high mass accuracy and resolution of the instrument, which allows for the unambiguous assignment of isotopologue peaks. Regular calibration and the use of software-based natural isotope abundance correction ensure the quantitative data is reliable.

Figure 2: Workflow for Isotopic Purity Determination by High-Resolution Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique primarily used for qualitative confirmation of deuteration, though it can be adapted for quantitative estimates.

Causality Behind the Method: The technique measures the vibrations of molecular bonds. The vibrational frequency of a bond is dependent on the masses of the atoms involved. The O-D bond in DNO₃ is stronger and involves a heavier atom than the O-H bond in HNO₃. Consequently, the O-D stretching vibration occurs at a significantly lower frequency (around 2600-2200 cm⁻¹) compared to the O-H stretch (around 3500-3200 cm⁻¹). The presence of a strong O-D band and the attenuation or absence of the O-H band provides clear evidence of successful deuteration. A study on the ν₂ band of DNO₃ identified its center at 1688.3269 cm⁻¹.

Experimental Protocol: Qualitative FTIR

-

Sample Preparation:

-

For liquid samples, a small drop can be placed between two infrared-transparent salt plates (e.g., NaCl or KBr).

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, requiring only a single drop of the sample to be placed on the ATR crystal. This is often the simplest and fastest method.

-

-

Instrument Setup:

-

Acquire a background spectrum of the empty salt plates or clean ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (e.g., water vapor and CO₂).

-

-

Data Acquisition:

-

Place the DNO₃ sample on the accessory.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Examine the spectrum for the presence of the characteristic O-D stretching band and the absence of the broad O-H stretching band. The relative intensity of any residual O-H peak can give a semi-quantitative indication of the isotopic purity. For more accurate quantification, a calibration curve using standards of known isotopic purity would be required.

-

Trustworthiness: While highly reliable for confirming deuteration, FTIR is less precise for quantification than NMR or MS. Its strength lies in its speed, simplicity, and non-destructive nature, making it an excellent screening tool.

Unveiling the Isotopic Fingerprint: A Technical Guide to the Molecular Structure of Deuterated Nitric Acid (DNO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the molecular structure of deuterated nitric acid (DNO₃), an important isotopologue of nitric acid. By delving into its geometry, vibrational dynamics, and the experimental methodologies used for its characterization, we aim to offer a valuable resource for researchers in atmospheric science, physical chemistry, and related fields. This document moves beyond a simple recitation of facts to explain the scientific reasoning behind our understanding of this molecule.

The Significance of Isotopic Substitution in Nitric Acid

Nitric acid (HNO₃) is a key species in atmospheric chemistry, playing a crucial role in the formation of acid rain and the regulation of ozone. Studying its deuterated form, DNO₃, where the hydrogen atom is replaced by a deuterium atom, provides a powerful tool for elucidating the finer details of its molecular structure and dynamics. The change in mass upon isotopic substitution subtly alters the molecule's rotational and vibrational behavior, allowing for a more precise determination of its structural parameters and force field. This knowledge is critical for accurately modeling its atmospheric behavior and interpreting spectroscopic data from remote sensing instruments.

Molecular Geometry: A Planar Structure Defined by Spectroscopy

High-resolution spectroscopic techniques, primarily microwave and Fourier Transform Infrared (FTIR) spectroscopy, have been instrumental in determining the precise molecular geometry of DNO₃. These experimental approaches, combined with computational chemistry, confirm that DNO₃, like its parent molecule HNO₃, possesses a planar structure.

The substitution of deuterium for hydrogen primarily affects the O-D bond length and the associated bond angles, as well as the molecule's moments of inertia. Rotational spectroscopy, which measures the quantized rotational energy levels of the molecule, allows for the highly accurate determination of rotational constants. From these constants, the precise bond lengths and angles can be derived.

Key Structural Parameters of DNO₃

| Parameter | Value |

| Point Group | Cₛ |

| O-D Bond Length | Slightly shorter than the O-H bond in HNO₃ |

| N-O (hydroxyl) Bond Length | Similar to HNO₃ |

| N=O (cis) Bond Length | Similar to HNO₃ |

| N=O (trans) Bond Length | Similar to HNO₃ |

| ∠DON | Slightly different from ∠HON in HNO₃ |

| ∠ONO (hydroxyl) | Similar to HNO₃ |

| ∠ONO (nitro) | Similar to HNO₃ |

Precise, universally agreed-upon values for bond lengths and angles can vary slightly between different experimental and computational studies. The key takeaway is the subtle but measurable impact of deuteration.

Caption: Molecular structure of DNO₃.

Vibrational Dynamics: The Isotopic Shift in Action

The vibrational modes of a molecule correspond to the specific patterns of atomic motion. DNO₃, a non-linear molecule with 5 atoms, has 3N-6 = 9 fundamental vibrational modes. The frequencies of these modes are sensitive to the masses of the atoms involved. Consequently, the vibrational spectrum of DNO₃ exhibits noticeable shifts compared to that of HNO₃, particularly for modes involving the motion of the deuterium atom.

Infrared spectroscopy is the primary tool for investigating these vibrational modes. By analyzing the absorption of infrared radiation at specific frequencies, scientists can identify and characterize each fundamental vibration.

Fundamental Vibrational Frequencies of DNO₃

| Mode | Symmetry | Approximate Frequency (cm⁻¹) | Description |

| ν₁ | A' | ~2630 | O-D Stretch |

| ν₂ | A' | ~1688 | NO₂ Asymmetric Stretch |

| ν₃ | A' | ~1290 | NO₂ Symmetric Stretch |

| ν₄ | A' | ~990 | D-O-N Bend |

| ν₅ | A' | ~888 | N-O Stretch |

| ν₆ | A' | ~640 | O-N=O Bend |

| ν₇ | A' | ~570 | O-N=O Rock |

| ν₈ | A'' | ~760 | Out-of-plane N-O Bend |

| ν₉ | A'' | ~450 | Torsion |

These frequencies are approximate and can be influenced by intermolecular interactions and the physical state of the sample.

The most significant isotopic shift is observed for the O-D stretching mode (ν₁), which occurs at a much lower frequency than the O-H stretch in HNO₃ (~3550 cm⁻¹). This is a direct consequence of the heavier mass of deuterium. The D-O-N bending mode (ν₄) also shows a substantial shift. These isotopic shifts are not merely observational curiosities; they provide crucial data for refining the molecular force field, which describes the forces between the atoms. A well-defined force field is essential for accurate molecular dynamics simulations.

Experimental Protocols for Structural Determination

The determination of the molecular structure of DNO₃ relies on high-precision spectroscopic measurements. The following outlines the conceptual workflow for these experiments.

Microwave Spectroscopy for Rotational Constants

Microwave spectroscopy probes the transitions between rotational energy levels of a molecule in the gas phase. The precise frequencies of these transitions are used to determine the molecule's moments of inertia, from which the bond lengths and angles can be calculated with high accuracy.

Experimental Workflow:

-

Sample Preparation: Gaseous DNO₃ is prepared, often through the reaction of a deuterated compound with nitric acid or a nitrate salt.

-

Introduction into Spectrometer: A low-pressure sample of DNO₃ is introduced into the microwave spectrometer.

-

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

-

Detection of Absorption: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected.

-

Spectral Analysis: The resulting spectrum is analyzed to identify the rotational transitions and determine the rotational constants (A, B, and C).

-

Structural Refinement: The rotational constants of DNO₃ and its other isotopologues (e.g., containing ¹⁵N or ¹⁸O) are used in a fitting procedure to determine the equilibrium molecular structure.

Caption: Workflow for Microwave Spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy is employed to measure the vibrational spectrum of DNO₃. This technique provides information about the fundamental vibrational frequencies and the rotational structure within each vibrational band.

Experimental Workflow:

-

Sample Preparation: A sample of DNO₃, either in the gas phase in a long-path cell or isolated in a cryogenic matrix, is prepared.

-

Infrared Beam Path: A broadband infrared beam is passed through the sample.

-

Interferogram Generation: A Michelson interferometer modulates the infrared beam, creating an interferogram.

-

Detection: The transmitted infrared radiation is detected by a sensitive detector.

-

Fourier Transform: The interferogram is mathematically converted into a frequency-domain spectrum using a Fourier transform.

-

Spectral Assignment: The absorption bands in the spectrum are assigned to specific vibrational modes of DNO₃. High-resolution spectra can also be analyzed to extract rotational constants for the vibrationally excited states.[1]

Caption: Workflow for FTIR Spectroscopy.

Conclusion: A Foundation for Further Research

The detailed characterization of the molecular structure of DNO₃ through advanced spectroscopic techniques provides a solid foundation for a deeper understanding of nitric acid's role in chemical processes. The precise structural and vibrational data are essential inputs for theoretical models that aim to predict the behavior of molecules in complex environments, from the Earth's atmosphere to biological systems. The study of isotopologues like DNO₃ exemplifies a powerful approach in physical chemistry, where subtle changes in molecular properties are leveraged to reveal fundamental insights into molecular structure and dynamics.

References

-

Tan, T. L., Looi, E. C., Lua, K. T., Maki, A. G., & Johns, J. W. C. (1994). FTIR spectrum of the ν₂ band of deuterated nitric acid (DNO₃). Journal of Molecular Spectroscopy, 166(1), 97-103. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Protocols for Deuterated Nitric Acid

Introduction: The Role and Risks of Deuterated Nitric Acid in Advanced Research

Deuterated nitric acid (DNO₃), an isotopic variant of nitric acid where the hydrogen atom is replaced by a deuterium atom, is a critical reagent in specialized research fields.[1][2] Its primary applications lie in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a solvent or reagent, and in isotope labeling studies to trace reaction mechanisms.[1] While its isotopic nature is key to its utility, its chemical reactivity and hazard profile are virtually identical to that of standard nitric acid. Consequently, all personnel must handle it with the same high degree of caution.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of deuterated nitric acid. It is designed for researchers, scientists, and drug development professionals who utilize this compound. The protocols herein are based on established safety principles for strong, oxidizing acids and are intended to foster a self-validating system of safety within your laboratory.

Core Hazard Profile: Understanding the Inherent Risks

Deuterated nitric acid, like its non-deuterated counterpart, is a highly corrosive mineral acid and a potent oxidizing agent.[3][4][5][6] A thorough understanding of its properties is the foundation of safe handling.

Key Hazards:

-

Severe Corrosivity: Causes severe skin burns and permanent eye damage upon contact.[3][4][7][8] Concentrated solutions can cause yellow stains on the skin due to a reaction with proteins.[4] Inhalation of its vapors is extremely destructive to the mucous membranes and upper respiratory tract, potentially leading to pulmonary edema, which can be fatal.[3][4][9]

-

Strong Oxidizer: It can intensify fires and may react explosively with a wide range of materials.[4][10][11][12][13] This oxidizing nature is a primary cause of laboratory incidents.[10]

-

High Reactivity and Incompatibility: Deuterated nitric acid reacts violently with numerous substances. It is crucial to prevent contact with:

Hazard Summary Table

| Hazard Classification | GHS Pictogram | Description |

| Oxidizing Liquid | Flame over circle | May intensify fire; strong oxidizer.[4][12][13][15] |

| Skin Corrosion/Irritation | Corrosion | Causes severe skin burns and eye damage.[2][4][7][11][12][13][14][15] |

| Acute Toxicity (Inhalation) | Skull and crossbones | Can be toxic or fatal if inhaled.[4][12][13][14][15] |

| Corrosive to Metals | Corrosion | May be corrosive to metals.[4][7][11][12][13][14][15] |

Pre-emptive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential, starting with the work environment and personal protection.

Engineering Controls: The First Line of Defense

The primary engineering control for handling deuterated nitric acid is a certified chemical fume hood .[3][4][9][10] This is non-negotiable and serves to protect the user from inhaling corrosive and toxic fumes.[16] Additionally, the immediate work area must be equipped with a readily accessible eyewash station and safety shower .[3][9][10][16]

Personal Protective Equipment (PPE): The Last Barrier

Proper PPE is mandatory for any procedure involving deuterated nitric acid. The choice of PPE must be based on a thorough risk assessment of the specific procedure.

| PPE Item | Specification | Rationale and Causality |

| Hand Protection | Double gloving is recommended. Use chemical-resistant gloves such as neoprene or Viton® .[4][9][10] | Standard nitrile gloves offer very poor protection against concentrated nitric acid and can have a breakthrough time of less than a minute.[4][9] Thicker, more resistant gloves are necessary to prevent severe chemical burns. |

| Eye Protection | Chemical splash goggles are required. For larger volumes (>200ml) or splash-prone operations, a face shield must be worn in addition to goggles.[3][4][9][17] | This provides a robust barrier against splashes that could cause permanent eye damage or blindness.[3] |

| Body Protection | A lab coat (preferably chemical-resistant) and an acid-resistant apron for larger quantities are necessary.[3][4][9] Ensure legs and feet are fully covered with long pants and closed-toe shoes.[4][17] | This protects the skin from accidental drips and splashes, which can cause severe burns.[9] |

| Respiratory Protection | Not typically required when using a fume hood. If a hood is not available or insufficient, a full-face respirator with appropriate acid gas cartridges is necessary.[18][19] | Protects the respiratory system from corrosive vapors that can cause severe and potentially delayed damage, such as pulmonary edema.[4][9] |

Safe Storage and Segregation Protocols

Improper storage is a leading cause of incidents involving nitric acid.

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][17][20]

-

Cabinetry: Use a dedicated, corrosion-proof acid storage cabinet.[3][4][21] Do not store nitric acid in metal cabinets unless they have a corrosion-proof liner.[4][9]

-

Containers: Keep the acid in its original, tightly closed container.[3][21] Ensure storage containers are dry, as reactions with water or steam can produce heat and toxic vapors.[3] Compatible materials for secondary containers include high-density polyethylene (HDPE) and polytetrafluoroethylene (PTFE).[17]

-

Segregation: This is a critical, non-negotiable protocol.